![molecular formula C17H18N2O5 B2411708 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1706375-66-7](/img/structure/B2411708.png)
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.34. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound also exhibited antifungal activity against strains like Aspergillus niger, Candida albicans, Fusarium oxysporum, and Fusarium solani .
- Scientists investigated the cytotoxicity of this compound using human cervical cancer cell lines (HeLa) and Supt1 cells. The results indicated that it was non-toxic, making it a promising candidate for further study .
- In silico molecular docking studies explored the interaction of this compound with DNA topoisomerase. Understanding its binding affinity and mechanism of action can guide drug development .
- Researchers studied the structure-activity relationship of this compound. By correlating its chemical structure with its antibacterial properties, they gained insights into its mode of action .
- This compound belongs to the benzimidazole class, which is known for diverse biological activities. Its synthesis and evaluation contribute to the exploration of novel antimicrobial agents .
- The compound contains a 2,5-dimethylfuran moiety. This organic compound has applications beyond its role in the synthesized compound, including potential use as a solvent or in chemical reactions .
Antimicrobial Activity
Cytotoxicity Assessment
Molecular Docking Studies
Biological Activity Relationship
Benzimidazole Derivatives
2,5-Dimethylfuran Derivative
properties
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-14(11-3-4-15-12(8-11)5-7-24-15)10-19-17(22)16(21)18-9-13-2-1-6-23-13/h1-4,6,8,14,20H,5,7,9-10H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFLVIHKEDJXNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.